molecular formula C19H28ClN5O B1204206 Etoperidone CAS No. 52942-31-1

Etoperidone

Cat. No. B1204206
CAS RN: 52942-31-1
M. Wt: 377.9 g/mol
InChI Key: IZBNNCFOBMGTQX-UHFFFAOYSA-N
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Description

Etoperidone is an atypical antidepressant introduced in Europe in 1977 . It is a phenylpiperazine-substituted triazole derivative with a composition that classifies it as an analog of tradozone and presents a similar pharmacological profile .


Molecular Structure Analysis

Etoperidone has a molecular formula of C19H28ClN5O . It has a weight average of 377.92 and a monoisotopic mass of 377.1982382 .


Chemical Reactions Analysis

Etoperidone is highly metabolized and forms 21 different metabolites that can be found in plasma, urine, and feces . The metabolism of Etoperidone is thought to be related to 5 different reaction pathways that are alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation .


Physical And Chemical Properties Analysis

Etoperidone has a chemical formula of C19H28ClN5O . It has a weight average of 377.92 and a monoisotopic mass of 377.1982382 .

Scientific Research Applications

  • Stress Response Modulation : Etoperidone was found to reduce basal and stress-induced values of blood pressure during stress tests, without significantly altering catecholamine output. Additionally, it markedly reduced adrenocorticotropic hormone (ACTH) and cortisol secretions, suggesting its potential in controlling the consequences of stress response (Costa et al., 1993).

  • Effects on Central Serotonin System : The drug exhibited characteristics of both a serotonin antagonist and agonist, affecting serotonin transmission in rats. It inhibited the head twitch reaction induced by 5-HTP and altered the response of serotonin receptors (Przegaliński & Lewandowska, 2005).

  • Teratological Study : In pregnant rats and rabbits, etoperidone showed some toxic effects at high doses but had no significant impact on embryofetal development at lower doses, suggesting a degree of safety in this aspect (Barcellona, Fanelli & Campana, 1977).

  • Neuroendocrinological Study : A study on chronic schizophrenic patients showed that etoperidone did not affect plasma prolactin levels, indicating its atypical psychotropic nature and potential for medium-term and long-term therapy (Meco et al., 1984).

  • Hepatic Metabolism : The in vitro metabolism of etoperidone was extensively studied in rat and human hepatic systems, revealing various metabolic pathways and metabolites, important for understanding its pharmacokinetics (Wu & Mckown, 2007).

  • Influence on Brain Neurochemistry : Etoperidone counteracted brain serotonin depletion induced by certain chemicals and reduced serotonin turnover, indicating a specific blocking effect on serotonin reuptake mechanisms (Carruba et al., 1979).

Safety And Hazards

Etoperidone may increase the central nervous system depressant (CNS depressant) activities of Zolpidem . The risk or severity of CNS depression can be increased when Zonisamide is combined with Etoperidone .

Future Directions

As of now, Etoperidone is either no longer marketed or was never marketed . It is not certain if it was ever approved and marketed but its current status is withdrawn .

properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN5O/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17/h5,7-8,15H,3-4,6,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBNNCFOBMGTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57775-22-1 (mono-hydrochloride)
Record name Etoperidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023034
Record name Etoperidone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

499ºC at 760mmHg
Record name Etoperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The activity of etoperidone is made mainly by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP). mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors. This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a. Part of etoperidone structure contibutes to the activity in the α-adrenergic receptors.
Record name Etoperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Etoperidone

CAS RN

52942-31-1
Record name Etoperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52942-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etoperidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etoperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etoperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETOPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAI6MVO39Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

197-198 ºC
Record name Etoperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
593
Citations
E Przegaliński, A Lewandowska - Journal of Neural Transmission, 1979 - Springer
… In the flexor reflex preparation in spinal rats etoperidone used … Etoperidone given in a dose of 0.5 mg/kg iv had no effect on … The above findings indicate that etoperidone has a biphasic …
Number of citations: 47 link.springer.com
A Costa, E Martignoni, F Blandini… - Clinical …, 1993 - journals.lww.com
The effects of the psychotropic drug etoperidone on the response to laboratory Stressors was investigated in a controlled study. Cardiovascular and hormonal (catecholamines, …
Number of citations: 15 journals.lww.com
PS Barcellona, O Fanelli, A Campana - Toxicology, 1977 - Elsevier
Etoperidone was administered to pregnant rats and rabbits during the period of organogenesis. The oral doses were 100 and 300 mg/kg in the rat and 5, 25 and 50 mg/kg in the rabbit. …
Number of citations: 36 www.sciencedirect.com
RB Raffa, RP Shank, JL Vaught - Psychopharmacology, 1992 - Springer
… binding affinity of etoperidone, trazodone … etoperidone, trazodone and MCPP bind at 5-HTIA sites in vitro. We also report an apparent predominant antagonistic activity of etoperidone …
Number of citations: 35 link.springer.com
MA Martínez, C Sánchez de la Torre… - Journal of analytical …, 2004 - academic.oup.com
This paper reports a simple and reliable gas chromatographic method with nitrogen-phosphorus detection without derivatization for the simultaneous detection of fluvoxamine, mianserin…
Number of citations: 35 academic.oup.com
ML Holland, ET Heebner - … of Chromatography B: Biomedical Sciences and …, 1991 - Elsevier
… trials in the USA Structurally, etoperidone is closely related to trazodone, … etoperidone modulates serotonergic function in vivo and in vitro [l-3]. Following oral administration, etoperidone …
Number of citations: 12 www.sciencedirect.com
R Lisciani, A Baldini, D Benedetti, A Campana… - Toxicology, 1978 - Elsevier
… etoperidone and imipramine following intravenous infusion are reported in Table I. Trazodone and etoperidone … and 83 and 108 mg/kg for etoperidone. Also in imipramine-infused rats …
Number of citations: 15 www.sciencedirect.com
Z Yan, GW Caldwell, WN Wu, LA McKown, B Rafferty… - Xenobiotica, 2002 - Taylor & Francis
1. In vitro studies have been carried out to investigate the metabolic pathways and identify the hepatic cytochrome P450 (CYP) enzymes involved in etoperidone (Et) metabolism. 2. Ten …
Number of citations: 18 www.tandfonline.com
M Melzacka, A Rurak, J Vetulani - Polish Journal of Pharmacology …, 1980 - europepmc.org
M-Chlorophenylpiperazine (CPP) is formed in the course of biotransformation of trazodone and etoperidone. The biotransformation of the latter compound is more rapid. An enzymatic …
Number of citations: 15 europepmc.org
GW Caldwell, WN Wu, JA Masucci - Xenobiotica, 2001 - Taylor & Francis
… Etoperidone and 21 metabolites were isolated and identified in the plasma, urine and faecal extracts. Unchanged etoperidone … Alkyl oxidation of etoperidone resulted in the formation of …
Number of citations: 9 www.tandfonline.com

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